(2E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)prop-2-enamide
Description
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Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C21H23N3O4/c1-21(2)10-15-14(16(25)11-21)12-22-20(23-15)24-19(26)8-6-13-5-7-17(27-3)18(9-13)28-4/h5-9,12H,10-11H2,1-4H3,(H,22,23,24,26)/b8-6+ |
InChI Key |
YTTWNZPXZIPFBH-SOFGYWHQSA-N |
Isomeric SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)prop-2-enamide belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H28N2O4
- Molecular Weight : 372.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of investigation include:
-
Anticancer Activity :
- Several studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- For instance, a study demonstrated that related quinazoline derivatives effectively inhibited the growth of human cancer cells by targeting specific signaling pathways involved in cell cycle regulation.
-
Antiviral Properties :
- Heterocyclic compounds similar to this one have shown promise as antiviral agents. Research has indicated that certain analogs can inhibit viral replication in vitro.
- A notable finding was that compounds with similar structures exhibited potent activity against herpes simplex virus (HSV), suggesting potential for therapeutic development against viral infections.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in activated immune cells.
- The anti-inflammatory mechanism is believed to involve the inhibition of NF-kB signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Targeting Enzymatic Pathways :
- The compound may act as an inhibitor of key enzymes involved in tumor progression and viral replication.
- Modulation of Signaling Pathways :
- It has been shown to modulate various signaling pathways that regulate apoptosis and inflammation.
Case Studies
- Anticancer Study :
- A study involving the treatment of breast cancer cells with this compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers.
- The study reported IC50 values indicating effective concentration ranges for therapeutic use.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
- Antiviral Activity :
- A comparative analysis with other antiviral agents showed that this compound had comparable efficacy against HSV with lower cytotoxicity.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| (Compound A) | 10 | 30 |
| (Compound B) | 15 | 20 |
| (This Compound) | 12 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
